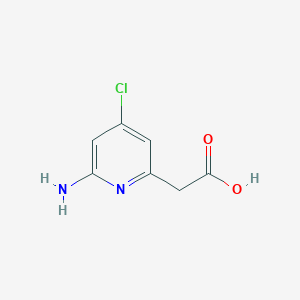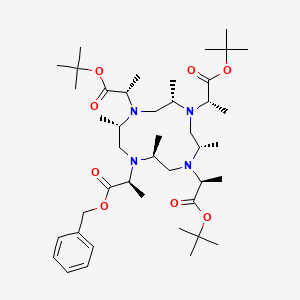
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen: is a complex organic compound that features multiple ester groups and a cyclen core. Cyclen, a macrocyclic compound, is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications. The addition of ester groups, particularly benzyl and tert-butyl esters, enhances its chemical versatility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen typically involves multiple steps, starting with the preparation of the cyclen core. The cyclen core can be synthesized through a series of cyclization reactions involving amines and formaldehyde. Once the cyclen core is obtained, the introduction of methyl groups and esterification reactions are carried out to attach the benzyl and tert-butyl ester groups. Common reagents used in these reactions include methyl iodide, benzyl chloride, and tert-butyl alcohol, often in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free reactions and microwave-assisted synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
科学研究应用
Chemistry: In chemistry, 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology: The compound’s metal-binding properties are exploited in biological research, particularly in the development of metal-based drugs and diagnostic agents. It can be used to deliver metal ions to specific biological targets, enhancing the efficacy of therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to transport metal-based drugs to specific sites in the body, improving drug targeting and reducing side effects.
Industry: Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and versatility make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen primarily involves its ability to form stable complexes with metal ions. The cyclen core provides a rigid framework that can encapsulate metal ions, while the ester groups enhance solubility and stability. The compound can interact with metal ions through coordination bonds, facilitating various chemical reactions and processes. Molecular targets include metal ions such as copper, zinc, and platinum, which are involved in catalytic and therapeutic applications.
相似化合物的比较
Cyclen: The parent compound without ester groups, used primarily in coordination chemistry.
2,5,8,11-Tetramethyl Cyclen: A derivative with methyl groups but without ester groups, used in similar applications.
Benzyl Ester Cyclen: A derivative with benzyl ester groups, used in drug delivery and materials science.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is unique due to the combination of methyl, benzyl ester, and tert-butyl ester groups. This combination enhances its chemical versatility, stability, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C43H74N4O8 |
|---|---|
分子量 |
775.1 g/mol |
IUPAC 名称 |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-4,7,10-tris[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C43H74N4O8/c1-28-24-45(33(6)38(49)53-41(9,10)11)30(3)26-47(35(8)40(51)55-43(15,16)17)31(4)25-46(34(7)39(50)54-42(12,13)14)29(2)23-44(28)32(5)37(48)52-27-36-21-19-18-20-22-36/h18-22,28-35H,23-27H2,1-17H3/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
FMZMTLLGDAYGBP-DZCXQCEKSA-N |
手性 SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


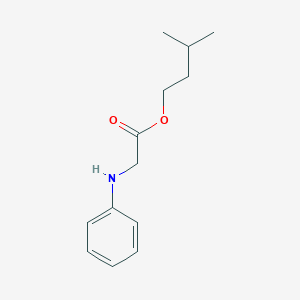
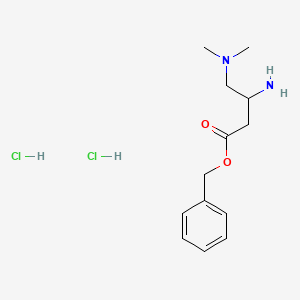
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
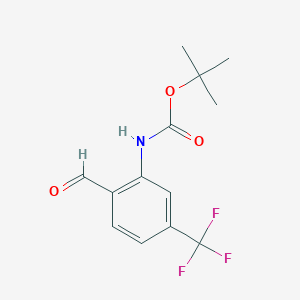
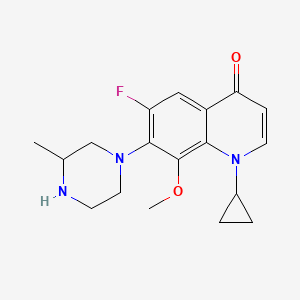

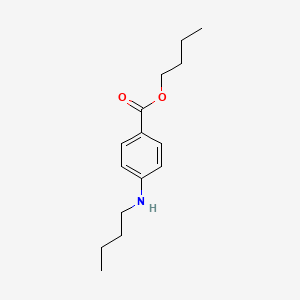
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
